molecular formula C21H32N2O4S B2766477 N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941956-25-8

N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2766477
CAS RN: 941956-25-8
M. Wt: 408.56
InChI Key: NEZAVIYRFOEBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, also known as JNJ-42153605, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using a specific method. The purpose of

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the α3β4 nicotinic acetylcholine receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been reported to decrease the release of glutamate, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide in lab experiments is its selectivity for the α3β4 nicotinic acetylcholine receptor. This allows researchers to investigate the role of this receptor in various physiological and pathological processes. However, one limitation is the lack of human clinical trials, which makes it difficult to translate the results of preclinical studies to human applications.

Future Directions

There are several future directions for research on N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore its effects on other neurotransmitter systems and receptors. Additionally, it may be useful to investigate the potential for drug-drug interactions with other medications. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves the reaction of 4-methoxyphenylsulfonyl chloride with piperidine in the presence of a base, followed by the addition of cycloheptylamine and acetic anhydride. The resulting compound is then purified using column chromatography. This method has been reported in a scientific article by researchers at Janssen Research and Development.

Scientific Research Applications

N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been investigated in several scientific studies for its potential therapeutic applications. It has been reported to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cycloheptyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-27-19-11-13-20(14-12-19)28(25,26)23-15-7-6-10-18(23)16-21(24)22-17-8-4-2-3-5-9-17/h11-14,17-18H,2-10,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZAVIYRFOEBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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